molecular formula C7H11NO2 B3284100 (1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 77859-21-3

(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B3284100
CAS No.: 77859-21-3
M. Wt: 141.17
InChI Key: WGVSZLKCAUSBGO-HCWXCVPCSA-N
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Description

(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of palladium-catalyzed reactions and aminoacyloxylation can be scaled up for industrial applications. The efficiency and versatility of these reactions make them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially leading to different stereoisomers.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups into the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce different stereoisomers of the original compound.

Scientific Research Applications

(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its specific stereochemistry and rigid bicyclic framework, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVSZLKCAUSBGO-HCWXCVPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CNC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CN[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 2
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 3
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 4
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 5
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 6
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

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